

AP30663 Technical Support Center: hERG (KV11.1) Off-Target Effects

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Compound of Interest

Compound Name: AP30663

Cat. No.: B12366938

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **AP30663** on the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as KCNH2 or KV11.1. Understanding these effects is critical for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: Does **AP30663** exhibit off-target activity on hERG (KV11.1) channels?

A1: Yes, preclinical studies have demonstrated that **AP30663** causes a concentration-dependent inhibition of hERG (KV11.1) channels.^[1] This off-target effect is a critical consideration for in vitro and in vivo studies.

Q2: What is the inhibitory potency (IC50) of **AP30663** on hERG channels?

A2: The reported IC50 value for **AP30663** on hERG channels varies depending on the experimental conditions, with reported values ranging from 4 to 15 µM.^{[1][2]} For instance, automated whole-cell patch-clamp recordings on hKV11.1a channels showed an IC50 of 15.1 ± 2.1 µM, while manual patch-clamp experiments at 35°C on cells expressing both KV11.1a and KV11.1b isoforms resulted in an estimated IC50 of 4.0 ± 1.5 µM.^[1]

Q3: What are the clinical implications of **AP30663**'s effect on hERG channels?

A3: The inhibition of hERG channels by **AP30663** has been linked to a transient and dose-dependent prolongation of the corrected QT (QTc) interval in clinical trials.[3][4] In a phase 1 study, a dose-dependent increase in the QTcF interval was observed, with the highest dose leading to a prolongation of $+18.8 \pm 4.3$ ms compared to placebo.[5][6] Another phase 1 trial reported maximum mean QTcF prolongations of 45.2 ms and 50.4 ms for 6 mg/kg and 8 mg/kg doses, respectively.[4] A phase 2 trial also noted a transient increase in the QTc interval.[3][7]

Q4: How selective is **AP30663** for its primary target (KCa2 channels) over hERG channels?

A4: **AP30663** is a potent inhibitor of KCa2 channels with IC50 values in the low micromolar range (e.g., 1.09 - 2.29 μ M for different KCa2 subtypes).[8] Its inhibitory effect on hERG channels occurs at higher concentrations (IC50 of 4-15 μ M), indicating a degree of selectivity.[1] However, the proximity of these effective concentrations suggests that at therapeutic doses, some level of hERG inhibition is likely.

Q5: Are other cardiac ion channels affected by **AP30663**?

A5: At a concentration of 10 μ M, **AP30663** did not show significant effects on several other cardiac ion channels, including Kir3.1/Kir3.4 (IKACH), KV1.5 (IKur), KV7.1/KCNE1 (IKs), KV4.3/KChIP2 (Ito), and Kir2.1 (IK1).[1] It also did not significantly inhibit CaV1.2 (ICa) or NaV1.5 (INa) currents at relevant concentrations.[1]

Troubleshooting Guide

Issue: Discrepancy in measured hERG IC50 values for **AP30663**.

Potential Causes and Solutions:

- Experimental Temperature: hERG channel kinetics are highly sensitive to temperature. Experiments conducted at room temperature versus physiological temperature (e.g., 35°C) can yield different IC50 values.
 - Recommendation: Maintain and report a consistent temperature throughout your experiments. Be aware that manual patch-clamp experiments performed at 35°C have shown a higher potency for **AP30663** on hERG channels.[1]

- **hERG Channel Isoforms:** The hERG channel can exist as homomeric KV11.1a or heteromeric KV11.1a/KV11.1b channels. The subunit composition can influence drug sensitivity.
 - **Recommendation:** Clearly define the hERG isoform(s) being expressed in your experimental system. Studies have shown different IC50 values when using KV11.1a alone versus co-expression of KV11.1a and KV11.1b.[\[1\]](#)
- **Patch-Clamp Method:** Automated, high-throughput systems (e.g., QPatch) may produce different results compared to traditional manual patch-clamp techniques due to variations in solution exchange, voltage protocols, and cell handling.
 - **Recommendation:** Detail the specific patch-clamp methodology used. If comparing data across different techniques, be mindful of the inherent variability.

Issue: Unexpectedly large QTc prolongation in animal models.

Potential Causes and Solutions:

- **Species Differences:** The expression and function of ion channels, including KCa2 and hERG, can vary between species.
 - **Recommendation:** Carefully consider the translational relevance of your animal model. While **AP30663** showed minor effects on the QT interval in isolated guinea pig hearts, in vivo studies in humans have demonstrated clear QTc prolongation.[\[1\]](#)[\[5\]](#)
- **Combined Channel Blockade:** The observed QTc prolongation in vivo could be a result of the combined inhibition of ventricular KCa2 and KV11.1 channels.[\[1\]](#)
 - **Recommendation:** When interpreting in vivo data, consider the potential for synergistic or additive effects of **AP30663** on multiple ion channels.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency (IC50) of **AP30663** on hERG (KV11.1) Channels

Experimental System	hERG Isoform(s)	Temperature	IC50 (μM)	Reference
Automated Whole-Cell Patch-Clamp (QPatch)	hKV11.1a	Room Temperature	15.1 ± 2.1	[1]
Manual Patch-Clamp	hKV11.1a and hKV11.1b	35°C	4.0 ± 1.5	[1]

Table 2: Clinical Observations of **AP30663**-Induced QTc Prolongation

Study Phase	Population	Dose	Maximum Mean QTc Prolongation	Reference
Phase 1	Healthy Subjects	Highest Dose Level	+18.8 ± 4.3 ms (vs. placebo)	[5][6]
Phase 1	Healthy Subjects	6 mg/kg	45.2 ms	[4]
Phase 1	Healthy Subjects	8 mg/kg	50.4 ms	[4]
Phase 2	Atrial Fibrillation Patients	5 mg/kg	37.7 ms	[7]

Experimental Protocols

Automated Whole-Cell Patch-Clamp for hERG Inhibition

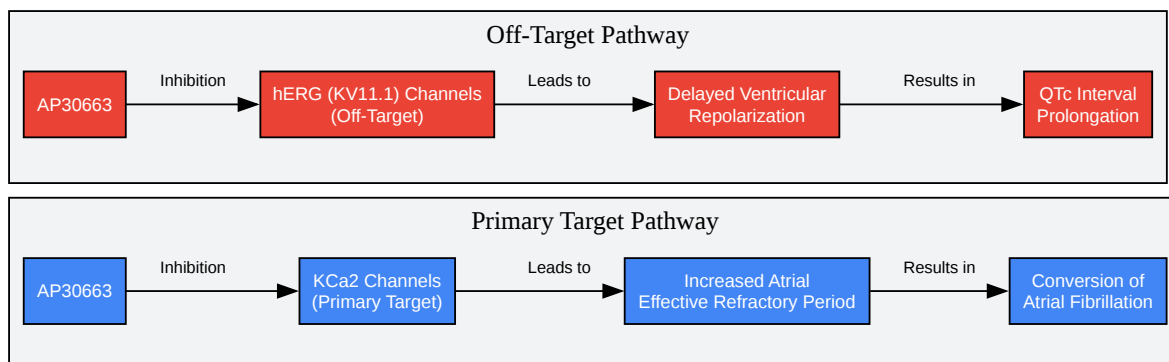
- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human KV11.1a channels. [1]
- Apparatus: QPatch 16 automated patch-clamp system.[1]
- Procedure:

- Cells are cultured and prepared for automated patch-clamping according to standard protocols for the QPatch system.
- Whole-cell configuration is established.
- hERG currents are elicited by a depolarizing voltage step protocol.
- A stable baseline recording is obtained before the application of **AP30663**.
- Increasing concentrations of **AP30663** are applied to the cells.
- The peak tail current is measured at each concentration to determine the extent of inhibition.
- A concentration-response curve is generated to calculate the IC₅₀ value.[\[9\]](#)

Manual Whole-Cell Patch-Clamp for hERG Inhibition

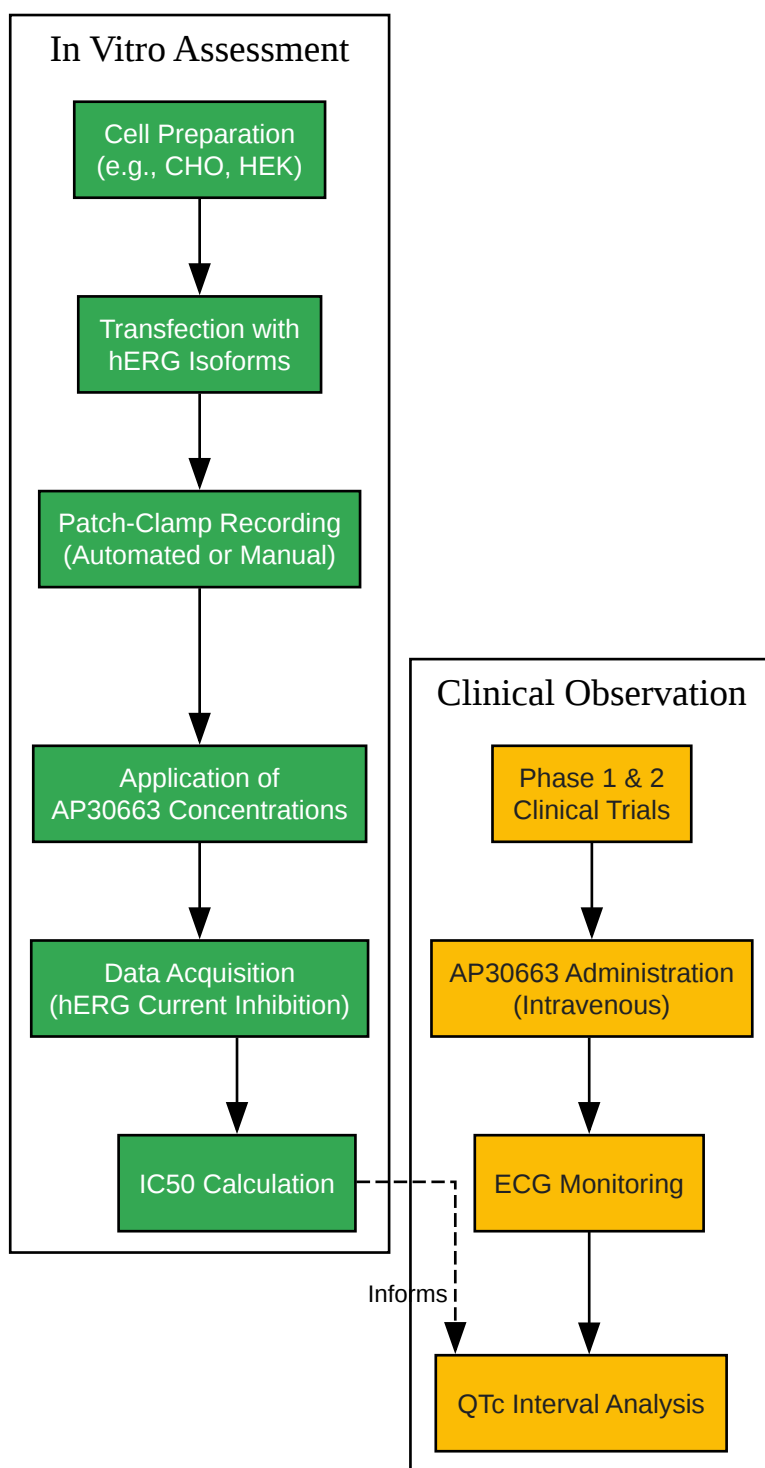
- Cell Line: Human Embryonic Kidney (HEK) cells transfected with both hKV11.1a and hKV11.1b isoforms.[\[1\]](#)
- Apparatus: Standard manual patch-clamp rig with an amplifier and data acquisition software.
- Procedure:
 - HEK cells are co-transfected with plasmids encoding hKV11.1a and hKV11.1b.
 - Whole-cell patch-clamp recordings are performed at a controlled temperature of 35°C.[\[1\]](#)
 - A voltage protocol designed to elicit hERG currents is applied.
 - After establishing a stable baseline, various concentrations of **AP30663** are perfused onto the cell.
 - The steady-state inhibition at each concentration is measured.
 - Data are used to construct a concentration-response curve and determine the IC₅₀.

Visualizations



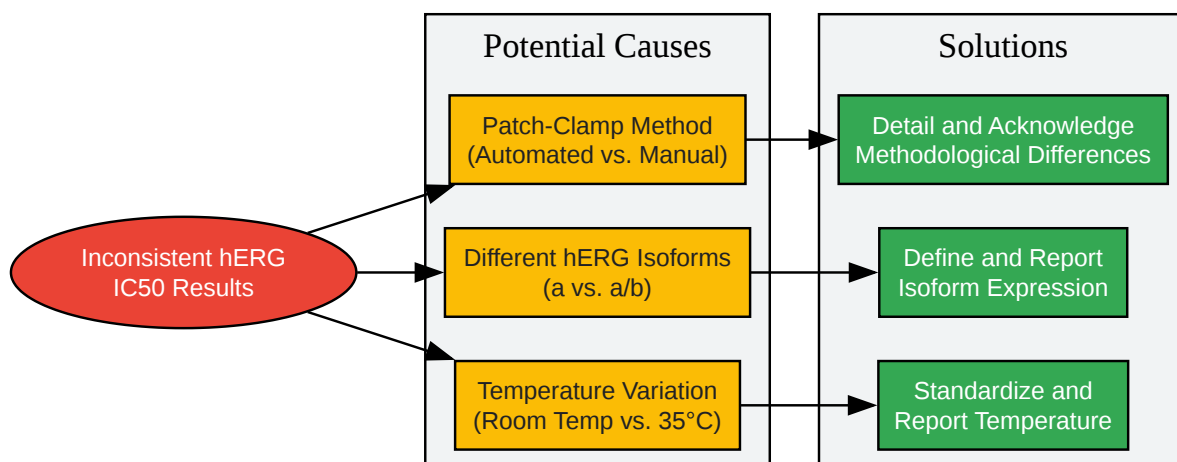
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Caption: Primary and off-target signaling pathways of **AP30663**.



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Caption: Workflow for assessing **AP30663** effects on hERG channels.



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Caption: Troubleshooting logic for inconsistent hERG IC50 data.

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